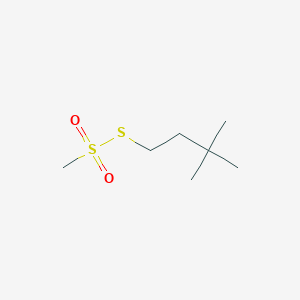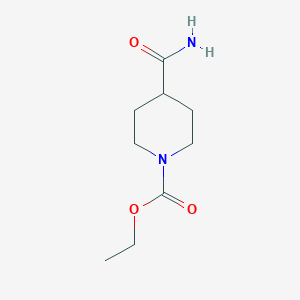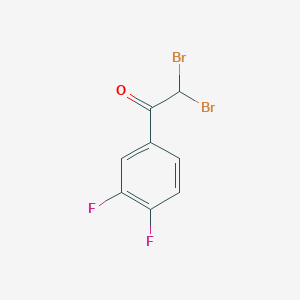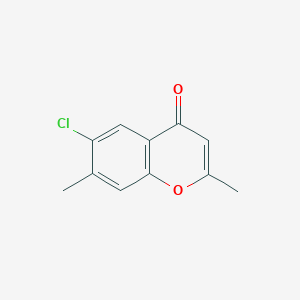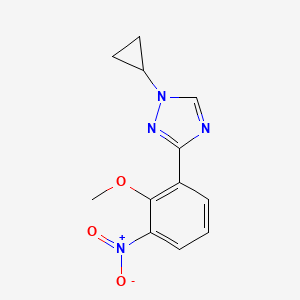
1-Cyclopropyl-3-(2-methoxy-3-nitrophenyl)-1H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclopropyl-3-(2-methoxy-3-nitrophenyl)-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with a cyclopropyl group and a 2-methoxy-3-nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-3-(2-methoxy-3-nitrophenyl)-1H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Substitution with the 2-Methoxy-3-Nitrophenyl Group: This step involves a nucleophilic aromatic substitution reaction where the triazole ring is reacted with a 2-methoxy-3-nitrobenzene derivative under suitable conditions, such as the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.
化学反应分析
Types of Reactions
1-Cyclopropyl-3-(2-methoxy-3-nitrophenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or catalytic hydrogenation, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or catalytic hydrogenation using palladium on carbon.
Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazole derivatives.
科学研究应用
1-Cyclopropyl-3-(2-methoxy-3-nitrophenyl)-1H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Chemical Biology: The compound is used as a probe to study biological pathways and enzyme functions.
作用机制
The mechanism of action of 1-Cyclopropyl-3-(2-methoxy-3-nitrophenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with signal transduction pathways.
相似化合物的比较
Similar Compounds
1-Cyclopropyl-3-(2-methoxyphenyl)-1H-1,2,4-triazole: Lacks the nitro group, which may result in different biological activity.
1-Cyclopropyl-3-(3-nitrophenyl)-1H-1,2,4-triazole: Lacks the methoxy group, which may affect its solubility and reactivity.
1-Cyclopropyl-3-(2-methoxy-4-nitrophenyl)-1H-1,2,4-triazole: The position of the nitro group is different, potentially leading to variations in its chemical and biological properties.
Uniqueness
1-Cyclopropyl-3-(2-methoxy-3-nitrophenyl)-1H-1,2,4-triazole is unique due to the specific arrangement of its substituents, which can influence its reactivity, solubility, and interaction with biological targets. The presence of both the methoxy and nitro groups in specific positions on the phenyl ring can result in distinct chemical and biological properties compared to similar compounds.
属性
分子式 |
C12H12N4O3 |
|---|---|
分子量 |
260.25 g/mol |
IUPAC 名称 |
1-cyclopropyl-3-(2-methoxy-3-nitrophenyl)-1,2,4-triazole |
InChI |
InChI=1S/C12H12N4O3/c1-19-11-9(3-2-4-10(11)16(17)18)12-13-7-15(14-12)8-5-6-8/h2-4,7-8H,5-6H2,1H3 |
InChI 键 |
RDTOWBQBOFWENW-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC=C1[N+](=O)[O-])C2=NN(C=N2)C3CC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


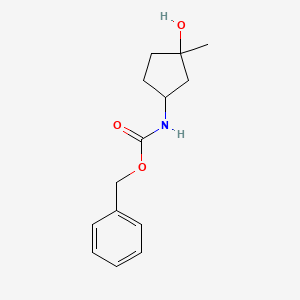
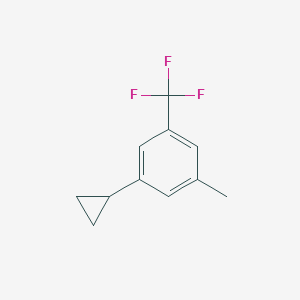
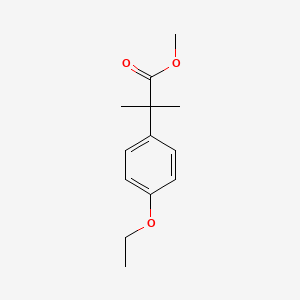
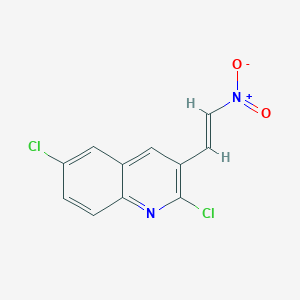
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B15338281.png)
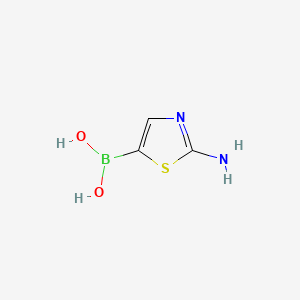

![2-Boc-2,3,4,4a-tetrahydro-1H-indeno[1,2-c]pyridin-5(9bH)-one](/img/structure/B15338305.png)
